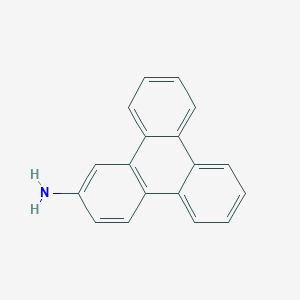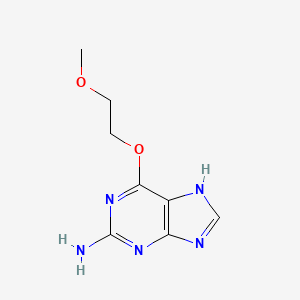
(4-phenylthiophen-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-phenylthiophen-2-yl)methanol: is an organic compound with the molecular formula C11H10OS . It consists of a thiophene ring substituted with a phenyl group and a hydroxymethyl group.
准备方法
Synthetic Routes and Reaction Conditions: (4-phenylthiophen-2-yl)methanol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the heterocyclization of various substrates to form thiophene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions: (4-phenylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of substituted phenyl and thiophene derivatives
科学研究应用
(4-phenylthiophen-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
作用机制
The mechanism of action of (4-phenylthiophen-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor , influencing redox reactions and electron transfer processes. Its unique structure allows it to interact with biological macromolecules, potentially affecting enzyme activity and cellular signaling pathways .
相似化合物的比较
2-Thiophenemethanol: A related compound with a similar thiophene ring structure but without the phenyl group.
Thiophene-2-methanol: Another similar compound with a hydroxymethyl group attached to the thiophene ring.
Uniqueness: (4-phenylthiophen-2-yl)methanol is unique due to the presence of both a phenyl group and a thiophene ring, which imparts distinct chemical and physical properties.
属性
分子式 |
C11H10OS |
|---|---|
分子量 |
190.26 g/mol |
IUPAC 名称 |
(4-phenylthiophen-2-yl)methanol |
InChI |
InChI=1S/C11H10OS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8,12H,7H2 |
InChI 键 |
WRLZHGOGSQLXCG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Hexahydropyrazino[2,1-c][1,4]oxazin-3(4H)-one](/img/structure/B8781640.png)



![Isothiazolo[4,3-D]pyrimidine](/img/structure/B8781686.png)



